N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N'-phenylthiourea
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Overview
Description
N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N’-phenylthiourea is a complex organic compound that belongs to the class of thioureas This compound is characterized by the presence of a benzopyran ring system, which is a fused ring structure containing both benzene and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N’-phenylthiourea typically involves the reaction of 4-oxo-4H-1-benzopyran-2-carboxylic acid with phenyl isothiocyanate in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N’-phenylthiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N’-phenylthiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N’-phenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Shares the benzopyran ring system but lacks the thiourea moiety.
Phenyl isothiocyanate: Contains the isothiocyanate group but lacks the benzopyran ring system.
Uniqueness
N-[4-(4-Oxo-4H-1-benzopyran-2-yl)phenyl]-N’-phenylthiourea is unique due to the combination of the benzopyran ring system and the thiourea moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
90162-81-5 |
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Molecular Formula |
C22H16N2O2S |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1-[4-(4-oxochromen-2-yl)phenyl]-3-phenylthiourea |
InChI |
InChI=1S/C22H16N2O2S/c25-19-14-21(26-20-9-5-4-8-18(19)20)15-10-12-17(13-11-15)24-22(27)23-16-6-2-1-3-7-16/h1-14H,(H2,23,24,27) |
InChI Key |
ZUCDATPPGXAPPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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